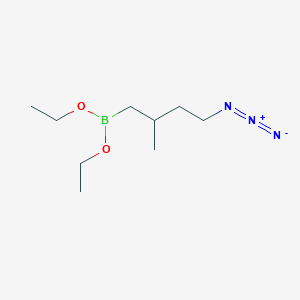
Diethyl (4-azido-2-methylbutyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-azido-2-methylbutyl)boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azido group, a boronate ester, and a methyl-substituted butyl chain. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-azido-2-methylbutyl)boronate typically involves the reaction of diethyl boronate with 4-azido-2-methylbutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-azido-2-methylbutyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The boronate ester can undergo transmetalation reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Applications De Recherche Scientifique
Diethyl (4-azido-2-methylbutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of diethyl (4-azido-2-methylbutyl)boronate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (4-bromo-2-methylbutyl)boronate: Similar structure but with a bromo group instead of an azido group.
Diethyl (4-chloro-2-methylbutyl)boronate: Contains a chloro group instead of an azido group.
Diethyl (4-iodo-2-methylbutyl)boronate: Features an iodo group in place of the azido group.
Uniqueness
Diethyl (4-azido-2-methylbutyl)boronate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. The azido group also provides a handle for further functionalization, making this compound versatile in various synthetic applications.
Propriétés
Numéro CAS |
120986-88-1 |
|---|---|
Formule moléculaire |
C9H20BN3O2 |
Poids moléculaire |
213.09 g/mol |
Nom IUPAC |
(4-azido-2-methylbutyl)-diethoxyborane |
InChI |
InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3 |
Clé InChI |
DDTYWEAISZDNKB-UHFFFAOYSA-N |
SMILES canonique |
B(CC(C)CCN=[N+]=[N-])(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


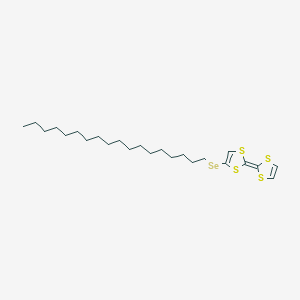
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
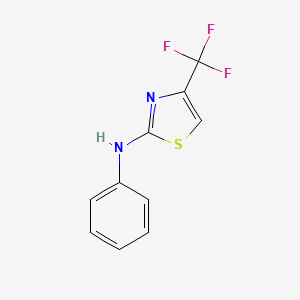

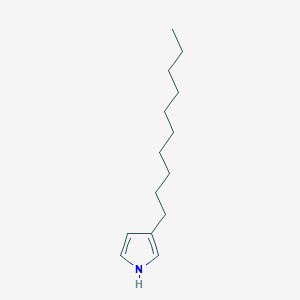
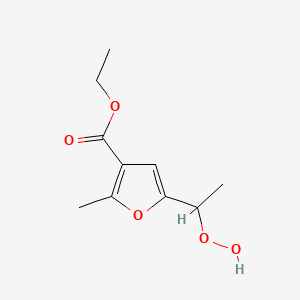
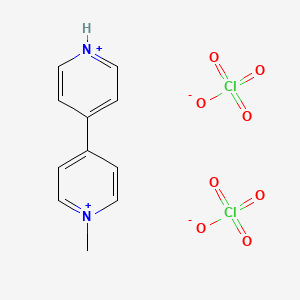

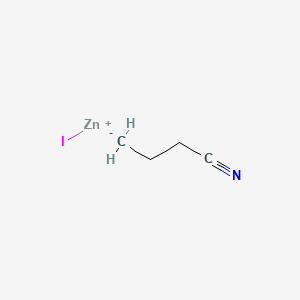

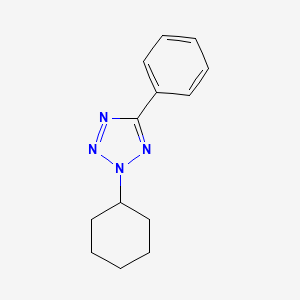
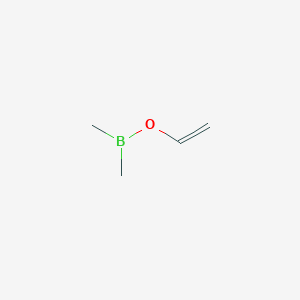
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
